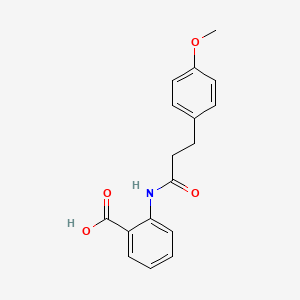

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid

Description

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-7,9-10H,8,11H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGIVYNOUNSJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692281-53-1 | |

| Record name | 2-[3-(4-methoxyphenyl)propanamido]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid typically involves a multi-step process. One common method starts with the esterification of p-hydroxyphenylpropionic acid, followed by amidation to introduce the amido group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods utilize large-scale reactors and continuous flow processes to achieve efficient production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzoic acids .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory Activity : Research indicates that 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce mast cell degranulation, making it a candidate for treating inflammatory conditions such as arthritis and asthma.

- Anticancer Potential : Studies have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways such as NF-κB and MAPK. For instance, in breast cancer models, it effectively reduced MMP-9 expression, which is associated with tumor invasion and metastasis.

2. Dermatological Applications

- Skin Therapy : The compound has shown promise in dermatological applications, particularly in treating skin aging and inflammatory skin diseases like eczema and psoriasis. Its ability to inhibit reactive oxygen species (ROS) production contributes to its efficacy in preventing UV-induced skin damage.

- Wound Healing : Preliminary studies suggest that this compound promotes collagen synthesis and cell proliferation, enhancing wound healing processes.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory treatments | Inhibition of cytokine production |

| Cancer therapy | Suppression of MMP-9 expression | |

| Dermatology | Treatment of eczema and psoriasis | Reduction of inflammation |

| Anti-aging skincare | Inhibition of ROS production | |

| Wound healing | Promotion of collagen synthesis |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, highlighting its potential for therapeutic use in inflammatory diseases.

Case Study 2: Cancer Cell Inhibition

A study focusing on MCF-7 breast cancer cells treated with this compound demonstrated a marked decrease in cell invasion capabilities when exposed to tumor promoters. The mechanism was traced back to the inhibition of the MAPK signaling pathway, suggesting a targeted approach for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the phenyl substituent, backbone structure, and functional groups. Key differences in physicochemical properties and biological activities are summarized below.

Substituent Variations on the Phenyl Ring

2-(3-(4-Hydroxyphenyl)propanamido)benzoic Acid

- Structure : Replaces -OCH₃ with -OH at the para position.

- Properties : Increased polarity due to the hydroxyl group, enhancing hydrogen-bonding capacity.

- Bioactivity: Known as dihydroavenanthramide D, it exhibits anti-inflammatory and skin-soothing effects, widely used in cosmetics .

- Key Difference : The hydroxyl group may undergo metabolic conjugation (e.g., glucuronidation), reducing bioavailability compared to the methoxy analog.

2-(3-(3,4-Dimethoxyphenyl)propanamido)benzoic Acid

- Structure : Contains two methoxy groups (-OCH₃) at positions 3 and 4 of the phenyl ring.

- Properties : Enhanced electron-donating effects and lipophilicity.

- Bioactivity : Identified as a reference NLRP3 inflammasome inhibitor, suggesting methoxy groups enhance target binding .

- Key Difference : The dimethoxy substitution may improve receptor affinity but reduce solubility in aqueous media.

Backbone and Functional Group Modifications

3-(2-(4-Methoxyphenyl)acetamido)propanoic Acid

- Structure: Propanoic acid backbone with an acetamido-linked 4-methoxyphenyl group.

- Properties : Reduced aromaticity compared to benzoic acid analogs, altering pharmacokinetics.

Methyl 2-[3-(5-Phenylfuran-2-yl)propanamido]benzoate

Halogenated and Complex Derivatives

4-Chloro-2-(2-((4-Chloro-2-methylphenoxy)propanamido)benzoic Acid (CBA-d1)

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Solubility vs. Bioavailability : Hydroxyl analogs (e.g., dihydroavenanthramide D) exhibit higher aqueous solubility but lower metabolic stability compared to methoxy derivatives .

- Target Selectivity : The 3,4-dimethoxy analog’s NLRP3 inhibition suggests that substituent positioning critically influences inflammasome binding .

Biological Activity

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid, a compound derived from the structural modifications of benzoic acid and methoxyphenyl groups, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C16H19NO3

- Molecular Weight : 273.33 g/mol

This compound features a propanamido linkage and a methoxy group on the phenyl ring, which are significant for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable anticancer properties. A study evaluated various derivatives against multiple cancer cell lines, revealing that methoxyphenyl derivatives demonstrated significant cytotoxicity.

- Case Study Findings :

- Cell Lines Tested : SH-SY5Y (neuroblastoma), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer).

- IC50 Values :

- Compound 14 (methoxyphenyl derivative): IC50 = 19.9 µM (MDA-MB-231)

- Compound 15: IC50 = 33.9 µM (MDA-MB-231)

- Compound 16: IC50 = 15.7 µM (MDA-MB-231)

These compounds were noted to induce apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains.

- Antimicrobial Spectrum :

- Effective against Gram-positive and Gram-negative bacteria.

- Exhibited lower toxicity compared to traditional antibiotics, making it a candidate for further development .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The activation of caspase pathways leading to programmed cell death in cancer cells.

- Receptor Interaction : Binding affinity studies suggest interaction with specific receptors that modulate cellular responses, particularly in cancer and inflammation .

- Inhibition of Cell Proliferation : The compound has been shown to hinder cell cycle progression in cancerous cells.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 19.9 | Apoptosis induction via BAX/caspases |

| Anticancer | SH-SY5Y | 33.9 | Apoptosis induction via BAX/caspases |

| Antimicrobial | Staphylococcus aureus | Not specified | Bacterial growth inhibition |

| Antimicrobial | Escherichia coli | Not specified | Bacterial growth inhibition |

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, halogenation). Test against a panel of biological targets using high-throughput screening (HTS). Apply QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.